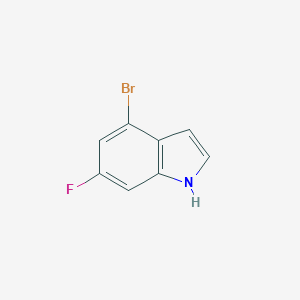

4-bromo-6-fluoro-1H-indole

Overview

Description

4-Bromo-6-fluoro-1H-indole (CAS 885520-70-7) is a halogenated indole derivative with the molecular formula C₈H₅BrFN and a molecular weight of 214.04 g/mol. Its synthesis involves the use of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene as a precursor, followed by reduction and cyclization steps, yielding a white solid with a reported 33% efficiency . Key spectral data include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-fluoro-1H-indole typically involves the following steps:

Starting Material: The synthesis begins with 2-methyl-3-bromo-5-fluoro-nitrobenzene.

Condensation: This compound undergoes condensation with N,N-dimethylformamide dimethyl acetal in dimethylformamide to form an intermediate.

Reduction and Cyclization: The intermediate is then reduced and cyclized to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-1H-indole can undergo various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions.

Nucleophilic Substitution: The presence of bromine and fluorine atoms allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents are used.

Major Products

Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated indole derivatives.

Nucleophilic Substitution: Products include substituted indoles where the bromine or fluorine atoms are replaced by nucleophiles.

Scientific Research Applications

Chemistry

4-Bromo-6-fluoro-1H-indole serves as a building block for synthesizing more complex organic molecules. Its electron-rich indole ring allows for various chemical reactions, including:

- Electrophilic Substitution: Reacts with halogens and nitrating agents.

- Nucleophilic Substitution: Facilitated by the presence of bromine and fluorine.

Table 1: Common Reactions of this compound

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Electrophilic Substitution | Halogens, nitrating agents | Acidic conditions |

| Nucleophilic Substitution | Sodium hydride, potassium tert-butoxide | Polar aprotic solvents |

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit significant biological activities such as:

- Antiviral Properties: Investigated for efficacy against viral infections.

- Anticancer Effects: Shown to inhibit cancer cell proliferation through pathways like Wnt/β-catenin signaling.

- Antimicrobial Activity: Explored for potential use in treating bacterial infections.

Case Study: Anticancer Activity

A study demonstrated that this compound inhibits glycogen synthase kinase 3 (GSK-3), leading to increased β-catenin levels and promoting cell proliferation in colorectal cancer cell lines .

Medicinal Chemistry

In medicinal chemistry, this compound is being studied for its potential as a precursor in developing new therapeutic agents. The halogen substituents enhance its binding affinity to various biological targets, making it valuable in drug discovery.

Table 2: Potential Therapeutic Applications

| Therapeutic Area | Mechanism of Action |

|---|---|

| Cancer Treatment | Inhibition of GSK-3 |

| Antiviral Agents | Interference with viral replication |

| Antimicrobial Agents | Disruption of bacterial cell wall synthesis |

Industrial Applications

This compound is utilized in the production of dyes, perfumes, and agricultural chemicals. Its unique properties allow it to be incorporated into formulations that require specific chemical reactivity or stability.

Mechanism of Action

The mechanism of action of 4-bromo-6-fluoro-1H-indole is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromo and Fluoro Substitution Patterns

6-Bromo-4-fluoro-1H-indole (CAS 885520-59-2)

- Structure : Bromine at C6 and fluorine at C4 (vs. C4-Br/C6-F in the target compound).

- Synthesis : Derived from 4-bromo-2-fluoro-6-nitrotoluene via multi-step reactions .

- Key Differences : The altered substituent positions influence electronic distribution, affecting reactivity in cross-coupling reactions.

5-Bromo-6-fluoro-1H-indole

- For example: Melting Point: 249–250°C (vs. unreported for 4-Br-6-F-indole) . ¹H NMR: δ 12.33 (br s, NHCO), 8.0 (s, H-3 indole), indicating strong hydrogen bonding due to the carboxamide group .

Functionalized Indole Derivatives

5-Bromo-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9d)

- Structure : Bromine at C5, triazole at C3.

- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF .

- Spectral Data :

- Applications : Explored as antioxidants for ischemia treatment .

6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 8)

- Structure : Chlorine at C6, imidazole at C3.

- Melting Point : >200°C (vs. room-temperature stability of 4-Br-6-F-indole) .

Carboxamide and Sulfonamide Derivatives

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (3)

- Structure : Fluorine at C5, carboxamide at C2.

- Properties :

- Applications: Potential kinase inhibitors due to the carboxamide pharmacophore .

5-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-pivaloylindoline-6-sulfonamide (15h)

- Structure : Bromine at C5, sulfonamide at C4.

- Relevance : Demonstrates how sulfonamide groups enhance solubility and target affinity in drug design .

Data Tables

Table 1: Structural and Physical Properties

Discussion of Key Trends

- Substituent Position : Bromine at C4 (4-Br-6-F-indole) vs. C6 (6-Br-4-F-indole) alters steric and electronic profiles, affecting cross-coupling reactivity and biological activity.

- Functional Groups : Carboxamides (e.g., compound 3) and sulfonamides (e.g., 15h) introduce hydrogen-bonding sites, enhancing target binding .

- Fluorine Effects : Fluorine’s electronegativity deshields adjacent protons (e.g., δ 7.04–7.25 in 4-Br-6-F-indole) and improves metabolic stability .

Biological Activity

4-Bromo-6-fluoro-1H-indole is a heterocyclic aromatic compound belonging to the indole family, recognized for its diverse biological activities. The presence of bromine and fluorine atoms at specific positions on the indole ring significantly influences its chemical reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFN, with a molecular weight of 216.03 g/mol. The compound features a bromine atom at the fourth position and a fluorine atom at the sixth position of the indole ring, which contributes to its unique reactivity profile.

This compound interacts with multiple biological targets, influencing various biochemical pathways. Its primary mechanisms include:

- Receptor Binding : The compound exhibits high affinity for several receptors, which modulates their functions.

- Inhibition of Enzymatic Activity : It has been shown to inhibit glycogen synthase kinase 3 (GSK-3), leading to enhanced cell proliferation and differentiation through activation of the Wnt/β-catenin signaling pathway.

- Antimicrobial Activity : Preliminary studies indicate that this compound derivatives possess significant antimicrobial properties against resistant strains such as MRSA (Minimum Inhibitory Concentration (MIC) ≤ 0.25 µg/mL) .

Biological Activities

The biological activities associated with this compound include:

- Anticancer : Indole derivatives have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells.

- Antiviral : Some studies suggest efficacy against viral infections, including influenza A.

- Antimicrobial : Demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans .

Study on Antimicrobial Activity

In a study focusing on the synthesis of indole derivatives, researchers evaluated the antibacterial properties of several analogues derived from this compound. The results indicated that certain derivatives exhibited potent activity against MRSA, with MIC values significantly lower than those reported for existing antibiotics .

Anticancer Potential

Research has shown that this compound can inhibit cell growth in various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells by activating caspase pathways . This suggests its potential as a lead compound in developing new anticancer agents.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its solubility and lipophilicity. These properties affect its absorption, distribution, metabolism, and excretion (ADME). The compound's favorable pharmacokinetic characteristics make it an attractive candidate for further drug development.

Comparison with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-Bromo-1H-indole | Lacks fluorine atom | Moderate antimicrobial activity |

| 6-Fluoro-1H-indole | Lacks bromine atom | Limited anticancer properties |

| 4-Chloro-6-fluoro-1H-indole | Chlorine instead of bromine | Different receptor binding profile |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-bromo-6-fluoro-1H-indole?

A typical approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to introduce substituents. For example, bromo and fluoro groups can be incorporated via reaction of halogenated precursors in PEG-400/DMF solvent systems with CuI as a catalyst . Purification often employs flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization to isolate the product. Yield optimization may require adjusting reaction times (e.g., 12–24 hours) and stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions via chemical shifts and coupling constants. For example, fluorine-induced deshielding in adjacent protons (e.g., δ 7.12–7.23 ppm in CDCl₃) .

- ¹⁹F NMR : To verify fluorine substitution (e.g., δ -114.65 ppm) .

- HRMS (FAB/ESI) : For molecular ion validation (e.g., [M+H]⁺ at m/z 385.0461) .

- TLC : To monitor reaction progress (e.g., Rf = 0.30 in 70:30 ethyl acetate/hexane) .

Q. What are the recommended storage conditions for this compound?

Halogenated indoles are typically stored under inert atmospheres (e.g., N₂ or Ar) at 2–8°C to prevent degradation. Moisture-sensitive derivatives should be kept in desiccators .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing bromo/fluoro groups in indole derivatives?

- Solvent selection : Polar aprotic solvents like DMF enhance solubility of halogenated intermediates, while PEG-400 improves reaction homogeneity .

- Catalyst loading : CuI (10–20 mol%) is standard for CuAAC, but excess catalyst may lead to side reactions.

- Temperature : Room temperature suffices for CuAAC, but heating (e.g., 50°C) may accelerate sluggish reactions .

- Workup : Sequential extraction (e.g., ethyl acetate/water) and vacuum drying minimize residual solvents .

Q. How can contradictions in NMR data interpretation for halogenated indoles be resolved?

- Coupling analysis : Fluorine atoms induce splitting patterns (e.g., J = 4.2–21.4 Hz in ¹³C NMR) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹³C/¹H-¹H interactions.

- Crystallographic validation : X-ray structures (e.g., using SHELXL ) provide unambiguous confirmation of substituent positions.

Q. What methodologies are effective for crystallographic refinement of this compound derivatives?

- Software : SHELXL or OLEX2 for structure solution and refinement.

- Data collection : High-resolution X-ray data (e.g., synchrotron sources) improve accuracy for heavy atoms (Br, F).

- Hydrogen bonding : Analyze O–H⋯O/N–H⋯O interactions to confirm molecular packing (e.g., inversion dimers in crystal lattices) .

Q. How can structural modifications enhance the biological activity of this compound derivatives?

- Functionalization : Introduce triazole or methoxy groups via CuAAC or alkylation to modulate solubility and target binding .

- SAR studies : Compare bioactivity of analogs (e.g., 6-bromo vs. 5-methoxy variants) to identify critical substituents .

Q. Safety and Best Practices

Q. What safety protocols are essential when handling this compound?

Properties

IUPAC Name |

4-bromo-6-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOWKZSCECYXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646235 | |

| Record name | 4-Bromo-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-70-7 | |

| Record name | 4-Bromo-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.